Ledipasvir diacetone
Overview
Description
GS-5885 diacetone, also known as Ledipasvir diacetone, is a potent inhibitor of the hepatitis C virus nonstructural protein 5A. This compound is a key component in the treatment of chronic hepatitis C virus infection, particularly when combined with other antiviral agents. It has shown remarkable efficacy in inhibiting the replication of hepatitis C virus genotypes 1a and 1b .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-5885 diacetone involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of GS-5885 diacetone follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
GS-5885 diacetone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
These derivatives are often tested for their antiviral activity and other pharmacological properties .
Scientific Research Applications
GS-5885 diacetone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antiviral agents.
Biology: It is used to study the mechanisms of hepatitis C virus replication and the development of resistance to antiviral agents.
Medicine: It is a key component in the development of new treatments for chronic hepatitis C virus infection.
Industry: It is used in the production of antiviral drugs and other pharmaceutical products.
Mechanism of Action
GS-5885 diacetone exerts its effects by inhibiting the hepatitis C virus nonstructural protein 5A. This protein is essential for the replication of the virus, and its inhibition leads to a significant reduction in viral load. The molecular targets of GS-5885 diacetone include specific amino acid residues in the nonstructural protein 5A, which are critical for its function. The pathways involved in this mechanism include the disruption of viral RNA replication and the inhibition of viral assembly .
Comparison with Similar Compounds
Similar Compounds
Velpatasvir: Another nonstructural protein 5A inhibitor with pan-genotypic activity against hepatitis C virus.
Daclatasvir: A nonstructural protein 5A inhibitor with activity against multiple hepatitis C virus genotypes.
Ombitasvir: A nonstructural protein 5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C virus.
Uniqueness
GS-5885 diacetone is unique in its high potency and long pharmacokinetic half-life, which allows for once-daily dosing. Its combination with other antiviral agents, such as sofosbuvir, has led to the development of highly effective single-tablet regimens for the treatment of chronic hepatitis C virus infection .
Properties
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDKHCANHWUPC-YGWQTYEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66F2N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502655-48-2 | |
Record name | Ledipasvir diacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEDIPASVIR DIACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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